molecular formula C10H16N5O4P B588997 Tenofovir Monomethyl Ester CAS No. 1796539-83-7

Tenofovir Monomethyl Ester

Cat. No.: B588997
CAS No.: 1796539-83-7
M. Wt: 301.243
InChI Key: QNIIFMBLEIMHIO-SSDOTTSWSA-N
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Mechanism of Action

Target of Action

Tenofovir Monomethyl Ester, like its parent compound Tenofovir , primarily targets the reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of retroviruses such as HIV, where it catalyzes the transcription of viral RNA into DNA, a necessary step for the virus to replicate within host cells .

Mode of Action

This compound is a nucleotide analog reverse transcriptase inhibitor (NtRTI) . It works by blocking the action of reverse transcriptase, thereby preventing the transcription of viral RNA into DNA . This effectively halts the replication of the virus, reducing viral load and slowing the progression of the disease .

Biochemical Pathways

This compound, as a nucleotide analog, integrates into the viral DNA chain during replication. By doing so, it causes premature termination of the DNA chain, effectively stopping the replication process . This disruption in the viral replication process leads to a decrease in viral load and a slowdown in the progression of the disease .

Pharmacokinetics

Tenofovir is known to diffuse widely, particularly in certain tissues such as the digestive tract, liver, and kidneys . .

Result of Action

The primary result of this compound’s action is a reduction in viral load, which slows the progression of diseases like HIV and Hepatitis B . By inhibiting the reverse transcriptase enzyme, it prevents the virus from replicating within host cells . This can lead to improved clinical outcomes for patients, including a slower progression of the disease and a reduction in the symptoms associated with these viral infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of Tenofovir prodrugs in intestinal fluid determines the actual amount of the prodrug at the absorption site, and hepatic/intestinal stability determines the maintenance amount of prodrug in circulation . Both of these factors influence the oral bioavailability of Tenofovir prodrugs

Biochemical Analysis

Biochemical Properties

Tenofovir Monomethyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of viral replication . It interacts with various enzymes and proteins, including those involved in the replication of the Hepatitis B virus (HBV) . The nature of these interactions involves the compound binding to these biomolecules, thereby inhibiting their function and preventing the replication of the virus .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting various cellular processes . For instance, it has been observed to have a correcting effect on disordered host hepatic biochemical metabolism, including the TCA cycle, glycolysis, pentose phosphate pathway, purine/pyrimidine metabolism, amino acid metabolism, ketone body metabolism, and phospholipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its impact on gene expression . It exerts its effects at the molecular level by inhibiting enzymes involved in viral replication . This inhibition is achieved through the compound’s binding to these enzymes, which prevents them from functioning normally .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been noted that the compound’s inhibition of HBV DNA replication is stronger after 9 days of treatment . Furthermore, the compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with the compound exhibiting different effects at different dosages

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function

Biological Activity

Tenofovir Monomethyl Ester (TMME) is a nucleotide analog that plays a significant role in antiviral therapy, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). As a prodrug of tenofovir, TMME exhibits enhanced pharmacokinetic properties, which contribute to its biological activity. This article delves into the biological mechanisms, pharmacokinetics, and therapeutic implications of TMME, supported by relevant case studies and research findings.

Target of Action

TMME primarily targets the reverse transcriptase enzyme, inhibiting its function. This inhibition is crucial for both HIV and HBV replication processes.

Mode of Action

As a nucleotide analog reverse transcriptase inhibitor (NtRTI), TMME integrates into the viral DNA chain during replication. This integration results in premature termination of the DNA chain, effectively halting viral replication .

Biochemical Pathways

TMME's action involves several biochemical pathways:

  • Inhibition of Viral Replication : By mimicking natural nucleotides, TMME competes with deoxyadenosine 5′-triphosphate for incorporation into viral DNA .
  • Cellular Effects : The compound influences various cellular processes, including gene expression and metabolic pathways within host cells .

Pharmacokinetics

The pharmacokinetic profile of TMME is characterized by:

  • Absorption and Distribution : Following oral administration, TMME is rapidly converted to tenofovir, which then undergoes further phosphorylation to its active form, tenofovir diphosphate (TFV-DP) . The compound diffuses widely in tissues such as the liver and kidneys.
  • Half-Life : The half-life of tenofovir is approximately 32 hours, allowing for sustained antiviral activity .
  • Elimination : Tenofovir is primarily eliminated through renal mechanisms involving tubular secretion and glomerular filtration .

Antiviral Efficacy

Research indicates that TMME exhibits significant antiviral activity against HBV. In vitro studies have shown that TMME has a lower EC50 value compared to other tenofovir prodrugs like TDF and TAF, indicating stronger inhibition of HBV DNA replication. For instance:

  • Study Results : In HBV-positive HepG2.2.15 cells, TMME demonstrated an EC50 value of 7.29 ± 0.71 nM after 9 days of treatment, outperforming TAF (12.17 ± 0.56 nM) and TDF (17.09 ± 2.45 nM) .

Metabolic Effects

TMME not only inhibits viral replication but also alters host intracellular biochemical metabolism. Metabolomic analyses revealed significant shifts in metabolic profiles in HepG2 cells treated with TMME:

  • Key Pathways Affected : The treatment influenced pathways such as the TCA cycle, glycolysis, and purine metabolism .

Comparative Analysis of Tenofovir Prodrugs

ProdrugEC50 (nM)Antiviral ActivityKey Advantages
This compound (TMME)7.29 ± 0.71Strong against HBVHigher bioavailability
Tenofovir Alafenamide Fumarate (TAF)12.17 ± 0.56Effective against HBVLower toxicity profile
Tenofovir Disoproxil Fumarate (TDF)17.09 ± 2.45Established efficacyWidely used but higher side effects

Properties

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIIFMBLEIMHIO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858427
Record name Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123155-85-1
Record name Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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